molecular formula C19H17F6N3O B3661963 N,4-bis[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

N,4-bis[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B3661963
M. Wt: 417.3 g/mol
InChI Key: XNXRSBGBOXWGRX-UHFFFAOYSA-N
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Description

N,4-bis[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound that features a piperazine core substituted with trifluoromethyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl groups often imparts unique chemical and physical properties, making such compounds valuable in drug development and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with trifluoromethyl-substituted aromatic compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of 3-chloro phenyl isocyanate with 1-benzhydrylpiperazine under basic conditions . These reactions are usually carried out in organic solvents such as dichloromethane or tetrahydrofuran, and the reaction conditions may include temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,4-bis[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-bis[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N,4-bis[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N3O/c20-18(21,22)13-3-1-5-15(11-13)26-17(29)28-9-7-27(8-10-28)16-6-2-4-14(12-16)19(23,24)25/h1-6,11-12H,7-10H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXRSBGBOXWGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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